2,2-Bis(2H-1,3-dithiol-2-yl)cyclopent-4-ene-1,3-dione
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Overview
Description
2,2-Bis(2H-1,3-dithiol-2-yl)cyclopent-4-ene-1,3-dione is a unique organic compound characterized by its cyclopentene ring structure with two dithiol groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(2H-1,3-dithiol-2-yl)cyclopent-4-ene-1,3-dione typically involves the reaction of cyclopentadiene with sulfur-containing reagents under controlled conditions. One common method includes the use of 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often require specific temperatures and pH levels to ensure the successful formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(2H-1,3-dithiol-2-yl)cyclopent-4-ene-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the dithiol groups, which can act as nucleophiles or electrophiles depending on the reaction conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4) . The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or disulfides .
Scientific Research Applications
2,2-Bis(2H-1,3-dithiol-2-yl)cyclopent-4-ene-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In the field of materials science, this compound is explored for its potential use in organic electronics and photonic devices .
Mechanism of Action
The mechanism of action of 2,2-Bis(2H-1,3-dithiol-2-yl)cyclopent-4-ene-1,3-dione involves its interaction with various molecular targets and pathways. The dithiol groups can form strong bonds with metal ions, making this compound useful in chelation therapy and metal ion detection . Additionally, its ability to undergo redox reactions makes it a valuable tool in studying oxidative stress and related biological processes.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include 1,3-dithiolanes and 1,3-dithianes, which also contain dithiol groups and exhibit similar chemical reactivity . Other related compounds include trityl radicals and various sulfur-containing heterocycles .
Uniqueness: What sets 2,2-Bis(2H-1,3-dithiol-2-yl)cyclopent-4-ene-1,3-dione apart is its cyclopentene ring structure, which imparts unique chemical properties and reactivity. This structural feature allows for a broader range of applications and makes it a versatile compound in both research and industrial settings .
Properties
CAS No. |
62576-07-2 |
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Molecular Formula |
C11H8O2S4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2,2-bis(1,3-dithiol-2-yl)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C11H8O2S4/c12-7-1-2-8(13)11(7,9-14-3-4-15-9)10-16-5-6-17-10/h1-6,9-10H |
InChI Key |
JETMHTYGZVCMIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(C1=O)(C2SC=CS2)C3SC=CS3 |
Origin of Product |
United States |
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